

3-Propylcyclopentene molecular weight and chemical formula

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Compound of Interest

Compound Name: 3-Propylcyclopentene

Cat. No.: B11993994

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Technical Guide: 3-Propylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthesis protocol for **3-propylcyclopentene**. The information is intended for use by professionals in research and development.

Core Chemical Data

3-Propylcyclopentene is a cyclic alkene of interest in organic synthesis. Its fundamental chemical properties are summarized below.

Property	Value	Citation(s)
Chemical Formula	C ₈ H ₁₄	[1][2][3]
Molecular Weight	110.1968 g/mol	[2][3]
IUPAC Name	3-propylcyclopent-1-ene	[1]
CAS Number	34067-75-9	[2][3]

Synthesis of Propylcyclopentenenes: An Experimental Protocol

The synthesis of propyl-substituted cyclopentenones can be achieved through various methods. A common and effective approach involves a two-step process: a Grignard reaction to form a tertiary alcohol, followed by an acid-catalyzed dehydration to yield the alkene. While the following protocol details the synthesis of 1-propylcyclopentene, the principles are broadly applicable for the synthesis of isomers like **3-propylcyclopentene** by selecting the appropriate starting materials.

Step 1: Synthesis of 1-Propylcyclopentanol via Grignard Reaction

This step involves the reaction of a propyl Grignard reagent with cyclopentanone.

Materials:

- Magnesium turnings
- 1-Bromopropane
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Cyclopentanone
- 3M Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate

Procedure:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. A solution of 1-bromopropane in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is typically initiated with a crystal of iodine if it does not start spontaneously.
- **Reaction with Cyclopentanone:** Once the Grignard reagent is formed, the flask is cooled in an ice bath. A solution of cyclopentanone in anhydrous ether is then added dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

- **Quenching:** After the addition is complete and the reaction has been stirred to completion (indicated by the disappearance of the starting material, which can be monitored by TLC), the reaction is quenched. This is done by slowly adding 3M HCl to the cooled reaction mixture.
- **Work-up:** The mixture is transferred to a separatory funnel. The aqueous layer is removed, and the organic layer is washed with water and then with brine. The organic layer is subsequently dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-propylcyclopentanol.

Step 2: Dehydration of 1-Propylcyclopentanol

This step converts the tertiary alcohol into the desired alkene.

Materials:

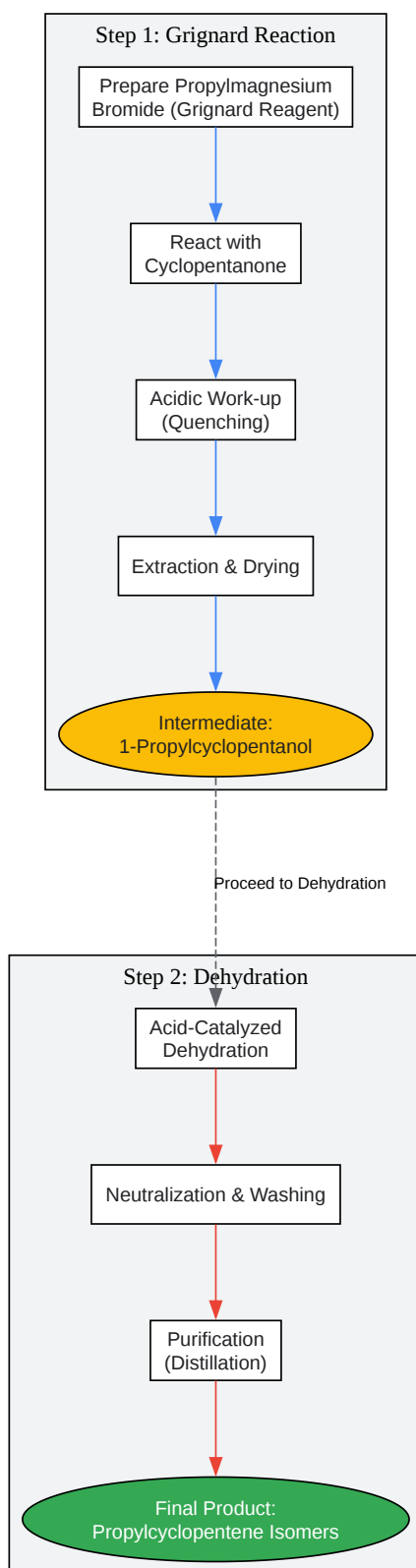
- 1-Propylcyclopentanol (from Step 1)
- Strong, non-nucleophilic acid (e.g., sulfuric acid or phosphoric acid)
- Sodium bicarbonate solution
- Brine

Procedure:

- **Acid-Catalyzed Dehydration:** The crude 1-propylcyclopentanol is mixed with a catalytic amount of a strong acid like sulfuric acid. The mixture is heated, and the resulting alkene is distilled from the reaction mixture as it forms. The temperature of the reaction can influence the regioselectivity of the double bond formation.
- **Work-up:** The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent, and the final product, 1-propylcyclopentene, is purified by fractional distillation. The formation of various isomers, including **3-propylcyclopentene**, is possible depending on the reaction conditions.

Visualized Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of a propylcyclopentene via the Grignard reaction and subsequent dehydration.



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Caption: Workflow for the synthesis of propylcyclopentene.

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References

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